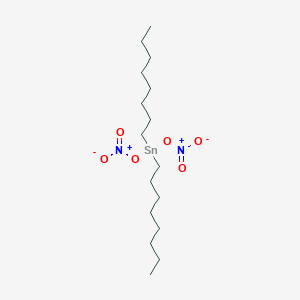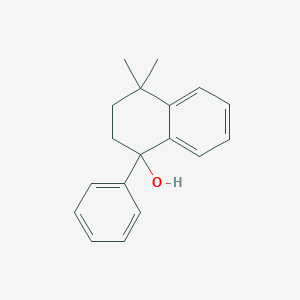
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound. Its unique structure, featuring multiple fluorine atoms, makes it an interesting subject for various scientific studies and industrial applications. The presence of both chlorine and fluorine atoms in the cyclopropane ring contributes to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents under controlled conditions. Industrial production may utilize continuous flow reactors to ensure consistent quality and yield. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product.
Analyse Des Réactions Chimiques
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions.
Applications De Recherche Scientifique
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance binding affinity to specific enzymes or receptors. The compound may also influence cellular pathways by altering membrane fluidity or affecting ion channels.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-Chloro-2-(difluoromethoxy)ethane: Shares the difluoromethoxy group but differs in the overall structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another fluorinated compound with different applications.
1-Chloro-2-(difluoromethoxy)-1,1,2-trifluoroethane: Similar in having multiple fluorine atoms but varies in the arrangement and number of fluorine atoms.
The uniqueness of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane lies in its specific arrangement of chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
58707-62-3 |
|---|---|
Formule moléculaire |
C4HClF6O |
Poids moléculaire |
214.49 g/mol |
Nom IUPAC |
1-chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HClF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
Clé InChI |
USUFOWBQLOROAG-UHFFFAOYSA-N |
SMILES canonique |
C(OC1(C(C1(F)Cl)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Anthracene, 9-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14610164.png)










![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)

